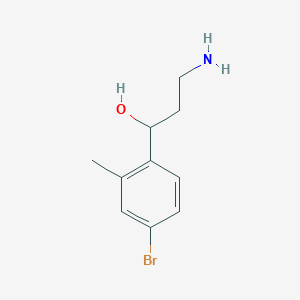![molecular formula C6H11ClN2O3 B13182745 2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one is a chemical compound with the molecular formula C6H11ClN2O3. It is a chlorinated ethanone derivative, characterized by the presence of a chloro group, an isopropoxycarbonyl group, and an amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one typically involves the reaction of 2-chloroethanone with isopropyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-chloroethanone is reacted with isopropyl chloroformate in the presence of a base such as triethylamine to form an intermediate.
Step 2: The intermediate is then treated with ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The isopropoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and appropriate solvents (e.g., ethanol or methanol) are used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted ethanone derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Alcohols or amines.
Applications De Recherche Scientifique
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isopropoxycarbonyl group may enhance the compound’s stability and facilitate its transport across cell membranes. The amino group can participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(p-tolyl)ethan-1-one: Another chlorinated ethanone derivative with different substituents.
2-Chloro-1-(phenyl)ethan-1-one: A structurally similar compound with a phenyl group instead of the isopropoxycarbonyl group.
Uniqueness
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxycarbonyl group differentiates it from other chlorinated ethanone derivatives, potentially enhancing its stability and reactivity in various applications .
Propriétés
Formule moléculaire |
C6H11ClN2O3 |
|---|---|
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
propan-2-yl N-[(2-chloroacetyl)amino]carbamate |
InChI |
InChI=1S/C6H11ClN2O3/c1-4(2)12-6(11)9-8-5(10)3-7/h4H,3H2,1-2H3,(H,8,10)(H,9,11) |
Clé InChI |
FZAMYUBQJAJIOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


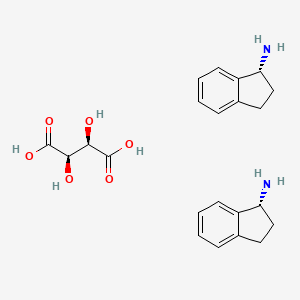
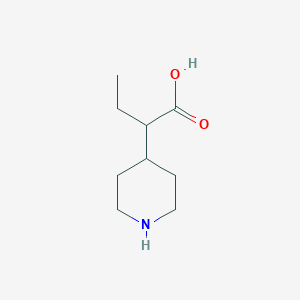
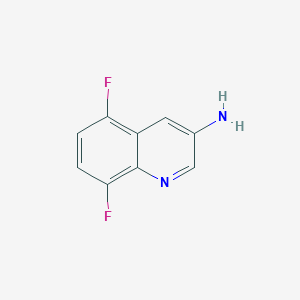

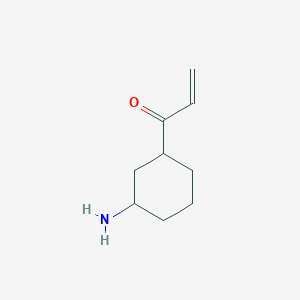

![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)
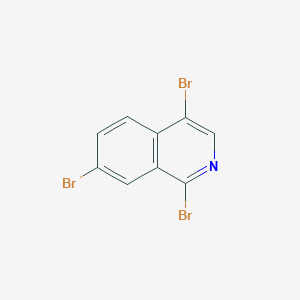

![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182731.png)



